2-Nitrocinnamaldehyde

Description

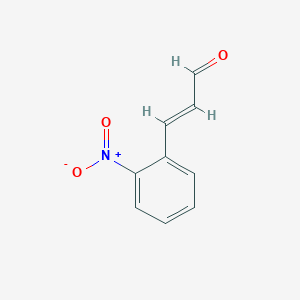

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSMELHEXDVEDE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-88-2, 66894-06-2 | |

| Record name | o-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066894062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1466-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-Nitrocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y4RH8QTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrocinnamaldehyde from Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitrocinnamaldehyde from cinnamaldehyde, a critical process for the generation of a versatile intermediate in organic synthesis, particularly in the preparation of substituted indoles and other pharmacologically relevant scaffolds. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying chemical transformations and procedural workflows through detailed diagrams.

Introduction

This compound, also known as ortho-nitrocinnamaldehyde, is an aromatic organic compound featuring a nitro group positioned ortho to the aldehyde-substituted vinyl group on the benzene ring. Its synthesis is a key step in various multi-step synthetic routes. For instance, it can be oxidized to 2-nitrocinnamic acid, a precursor in the Baeyer-Emmerling indole synthesis.[1] The primary and most direct method for its preparation involves the electrophilic nitration of cinnamaldehyde. Careful control of reaction conditions is paramount to selectively achieve the desired ortho-substitution, as the formation of the para-substituted isomer is a common side reaction.[1][2]

Synthesis Methodologies

The predominant method for synthesizing this compound is the direct nitration of cinnamaldehyde. Several protocols have been developed, primarily varying in the choice of nitrating agent and solvent system, to optimize the yield and selectivity for the ortho-isomer.

Nitration using Nitric Acid in Acetic Anhydride and Acetic Acid

A widely cited and effective method involves the use of a mixture of concentrated nitric acid, acetic anhydride, and glacial acetic acid.[1][2] Acetic anhydride serves both as a solvent and as a scavenger for water, which can be detrimental to the reaction. This method is noted for producing the o-nitrocinnamaldehyde as the sole product.[2][3]

Nitration using Potassium Nitrate and Sulfuric Acid

An alternative approach employs potassium nitrate in the presence of sulfuric acid.[2][3] While this method is effective, it is known to produce a mixture of both o-nitrocinnamaldehyde and the undesired p-nitrocinnamaldehyde, necessitating subsequent purification steps to isolate the target compound.[2][3]

Alternative Synthesis Route

This compound can also be synthesized via a condensation reaction between 2-nitrobenzaldehyde and acetaldehyde.[1][2] This method, while viable, starts from a different precursor and may be advantageous depending on starting material availability and desired purity profile.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported synthesis protocols for this compound from cinnamaldehyde.

| Parameter | Nitric Acid in Acetic Anhydride/Acetic Acid | Potassium Nitrate in Sulfuric Acid | Reference |

| Starting Material | Cinnamaldehyde | Cinnamaldehyde | [2] |

| Nitrating Agent | Conc. Nitric Acid | Potassium Nitrate | [2] |

| Solvent/Medium | Acetic Anhydride, Glacial Acetic Acid | Sulfuric Acid | [2] |

| Reaction Temperature | 0–5 °C | Not specified | [1][2] |

| Reported Yield | 36–46% | Yields a mixture of ortho and para isomers | [1][2] |

| Product Purity | Yields o-nitrocinnamaldehyde as the only product | Mixture of o- and p-nitrocinnamaldehyde | [2][3] |

| Melting Point | 124-127.5 °C | Not applicable (mixture) | [1][2][3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from cinnamaldehyde.

Protocol 1: Nitration with Nitric Acid in Acetic Anhydride/Acetic Acid

This protocol is adapted from a well-established Organic Syntheses procedure.[2]

Materials:

-

Freshly distilled cinnamaldehyde (55.5 g, 50 ml, 0.42 mole)

-

Acetic anhydride (225 ml)

-

Concentrated nitric acid (sp. gr. 1.42, 18 ml)

-

Glacial acetic acid (50 ml)

-

20% Hydrochloric acid

-

95% Ethanol (for recrystallization)

-

Ice-salt bath

-

1-L three-necked round-bottomed flask

-

Dropping funnel

-

Mechanical stirrer

-

Büchner funnel

Procedure:

-

Equip a 1-L three-necked round-bottomed flask with a dropping funnel and a mechanical stirrer. Cool the flask in an ice-salt mixture.

-

Add 55.5 g (50 ml, 0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride to the flask.

-

Once the solution's temperature reaches 0–5 °C, slowly add a solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.[2]

-

After the addition is complete, allow the mixture to slowly warm to room temperature. Stopper the flask and let the reaction mixture stand for 2 days.[2]

-

After two days, cool the solution and cautiously add 20% hydrochloric acid until a precipitate begins to form.[2] A significant amount of heat is evolved during this step due to the hydrolysis of acetic anhydride, so careful cooling is essential.[2][3]

-

Stop the acid addition and cool the solution in an ice bath or refrigerator to complete the precipitation of the solid.

-

Collect the light-yellow needles of o-nitrocinnamaldehyde on a Büchner funnel and air dry. This typically yields about 24 g of the product with a melting point of 125–127 °C.[2]

-

Additional product can be obtained by cautiously adding water to the mother liquor until precipitation is observed, followed by cooling.[3]

-

The combined crude product can be recrystallized from 95% ethanol to yield a nearly white product with a melting point of 126–127.5 °C. The total yield is typically between 27–34 g (36–46%).[2][3]

Protocol 2: Nitration with Nitric Acid in Acetic Anhydride (Alternative Procedure)

This protocol is a slight variation with different reagent quantities and workup.[4]

Materials:

-

Cinnamaldehyde (11 g)

-

Acetic anhydride (45 ml)

-

Nitric acid (65%, 3.6 ml)

-

Glacial acetic acid (5 ml)

-

20% Hydrochloric acid

-

Ice-salt bath

Procedure:

-

To 11 g of cinnamaldehyde, add 45 ml of acetic anhydride.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 3.6 ml of 65% nitric acid while stirring vigorously, ensuring the temperature does not exceed 5 °C.[4]

-

Add 5 ml of glacial acetic acid and continue stirring at 0-5 °C for 3-4 hours.[4]

-

Stop the reaction and add 20% HCl until no more yellow precipitate forms.[4]

-

Isolate the precipitate by filtration.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from cinnamaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps and the overall experimental workflow are illustrated in the following diagrams.

Caption: Electrophilic aromatic substitution mechanism for the nitration of cinnamaldehyde.

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is imperative to perform this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles or a face shield.[5] Strict temperature control using an ice bath is crucial to prevent runaway reactions.[5] The addition of hydrochloric acid for the workup also generates significant heat and should be performed with caution.[2][3]

Purification

The crude this compound obtained after filtration is typically a light-yellow solid.[2] For most applications, this product is of sufficient purity.[2][3] However, for applications requiring high purity, recrystallization from 95% ethanol is an effective method to obtain a nearly white, crystalline product.[2][3]

Conclusion

The synthesis of this compound from cinnamaldehyde via electrophilic nitration is a well-documented and reliable method. The protocol utilizing nitric acid in a mixture of acetic anhydride and acetic acid provides good yields and high selectivity for the desired ortho-isomer. Careful adherence to the experimental protocol, particularly with respect to temperature control and safe handling of reagents, is essential for a successful and safe synthesis. The resulting this compound is a valuable intermediate for the synthesis of a variety of more complex molecules of interest to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 2-Nitrocinnamaldehyde

This technical guide provides a comprehensive overview of 2-Nitrocinnamaldehyde, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, synthesis protocols, key applications, and biological significance.

Chemical Identity and Properties

This compound, also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound. It is characterized by a nitro group positioned ortho to the cinnamaldehyde side chain. The trans or (E)-isomer is the more common form.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Preferred IUPAC Name | (2E)-3-(2-Nitrophenyl)prop-2-enal | [1] |

| Systematic Name | 3-(2-Nitrophenyl)acrylaldehyde | [2] |

| Common Synonyms | o-Nitrocinnamaldehyde, trans-2-Nitrocinnamaldehyde | [1][2] |

| CAS Number | 1466-88-2 (isomer unspecified), 66894-06-2 (E-isomer) | [1][3] |

| Molecular Formula | C₉H₇NO₃ | [2] |

| Molecular Weight | 177.16 g/mol | [2][3][4] |

| InChI Key | VMSMELHEXDVEDE-HWKANZROSA-N ((E)-isomer) | [1][3][4] |

| SMILES String | O=C/C=C/c1ccccc1--INVALID-LINK--[O-] ((E)-isomer) | [3][4] |

| EC Number | 215-988-0 | [1] |

| MDL Number | MFCD00007188 | [2][3][4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Pale yellow to yellow-brown crystalline powder | [1][5] |

| Melting Point | 124-129 °C | [1][2][4] |

| Boiling Point | ~309.06 °C (rough estimate) | [2][5] |

| Solubility | Soluble in methanol; Insoluble in water | [2][5][6] |

| Density | ~1.33 g/cm³ (rough estimate) | [2][5] |

| Refractive Index | ~1.52 (estimate) | [2][5] |

| Storage Temperature | 2-8°C, under inert gas | [3][4][6] |

| Sensitivity | Air sensitive | [2][5][6] |

Synthesis Protocols

Detailed methodologies for the common laboratory synthesis of this compound are provided below.

This protocol is adapted from established chemical synthesis literature.[1][7]

-

Preparation: In a flask suitable for reactions at low temperatures, dissolve cinnamaldehyde in a solution of acetic anhydride in acetic acid.

-

Cooling: Cool the solution to a temperature range of 0–5 °C using an ice bath.

-

Nitration: Slowly add a stoichiometric amount of concentrated nitric acid to the cooled solution while maintaining the temperature between 0–5 °C.

-

Reaction: Stir the mixture at this temperature for a specified duration to allow the nitration to complete.

-

Isolation: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the crude this compound by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Yield: Reported yields for this method are typically in the range of 36-46%.[1]

This method involves an aldol condensation reaction.[1]

-

Reactants: Combine 2-nitrobenzaldehyde and acetaldehyde in a reaction vessel.

-

Catalyst: Add a suitable base catalyst (e.g., sodium hydroxide) to promote the condensation reaction.

-

Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or water at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, neutralize the mixture with an acid.

-

Isolation and Purification: The product, this compound, often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis and has applications in materials science and drug discovery.

A primary application is in the Baeyer-Emmerling indole synthesis. This compound is first oxidized to 2-nitrocinnamic acid, which is then used to produce indole and its derivatives.[1][5] Indoles are a critical structural motif in many pharmaceuticals.

Recent studies have focused on synthesizing derivatives of this compound for potential therapeutic applications.

-

Anticancer Research: Chalcone derivatives synthesized from this compound have been investigated for their cytotoxic effects against cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[8][9][10] One study reported that a derivative, 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one, showed potent activity, and molecular docking suggested it interacts with the hinge region residue Met793 of the epidermal growth factor receptor (EGFR) kinase.[8]

-

Antimicrobial Studies: The antimicrobial properties of nitrocinnamaldehyde isomers have been evaluated. While the related compound 4-nitrocinnamaldehyde shows significant antimicrobial and antibiofilm activity, this compound has been reported to be less active.[11][12]

-

Actinometry: It has been proposed for use as an actinometer for monitoring the photostability of pharmaceuticals in the UV-A range.[6][13]

Biological Activity and Toxicology

The biological effects of this compound are primarily linked to the presence and position of the nitro group on the phenyl ring.

Table 3: Summary of Toxicological Data

| Hazard Class | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

Studies on the genotoxicity of nitrocinnamaldehyde isomers have shown that the position of the nitro group is critical. The para-nitro (4-nitro) isomer exhibits genotoxicity that is approximately two orders of magnitude higher than that of the ortho- (2-nitro) and meta-isomers.[14] The genotoxic effects are believed to be activated by bacterial or metabolic nitroreductases.[14][15]

The antimicrobial activity also appears to be position-dependent, with 4-nitrocinnamaldehyde showing significantly higher potency than the 2-nitro isomer.[12] This highlights a key structure-activity relationship where the electronic effects and steric accessibility of the nitro group influence the molecule's biological interactions.

Conclusion

This compound is a versatile chemical intermediate with significant applications in synthetic chemistry, particularly for constructing complex heterocyclic systems like indoles. While its inherent biological activity appears lower than its para-isomer, its derivatives are a subject of active research in the development of new anticancer agents. Appropriate safety precautions are necessary when handling this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides foundational data to support its safe and effective use in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. trans-2-Nitrocinnamaldehyde 97 66894-06-2 [sigmaaldrich.com]

- 4. trans-2-Nitrocinnamaldehyde 97 66894-06-2 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound, predominantly trans, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Bioinformatics Study of this compound Derivatives as an Anti MCF-7 Breast Cancer Cells | Trends in Sciences [tis.wu.ac.th]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

2-Nitrocinnamaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2-Nitrocinnamaldehyde

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, spectroscopic data, synthesis protocols, and key applications.

Chemical Structure and Nomenclature

This compound, also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound.[1] It features a nitro group positioned ortho to the cinnamaldehyde side chain on the benzene ring. The IUPAC name for this compound is (2E)-3-(2-Nitrophenyl)prop-2-enal .[1]

Physicochemical and Spectroscopic Data

Key identifying properties and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [3][4] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 124-129 °C | [1][4] |

| Solubility | Slightly soluble in water | [1] |

| CAS Number | 1466-88-2 | [1][4][5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectral data available in chemical databases. | [6] |

| ¹³C NMR | Spectral data available in chemical databases. | [6][7] |

| IR Spectroscopy | Spectral data available in chemical databases. | [6] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 177. | [6] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most notably by the nitration of cinnamaldehyde or the condensation of 2-nitrobenzaldehyde with acetaldehyde.[1] The direct nitration of cinnamaldehyde is a common laboratory method.[8]

Experimental Protocol: Nitration of Cinnamaldehyde[9]

This protocol is adapted from a procedure published in Organic Syntheses.[8]

-

Preparation : A 1-liter three-necked round-bottomed flask is equipped with a dropping funnel and a mechanical stirrer and cooled in an ice-salt mixture.

-

Initial Reagents : Add 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride to the flask.

-

Nitrating Mixture Addition : Once the solution temperature reaches 0–5 °C, slowly add a solution of 18 ml of concentrated nitric acid (sp. gr. 1.42) in 50 ml of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature. The flask is then stoppered and left to stand for 2 days.

-

Work-up : Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form. Cool the solution in an ice bath to complete the precipitation.

-

Isolation : Collect the light-yellow needle-like crystals by filtration. The typical yield is 27–34 g (36–46%).

-

Purification (Optional) : The product can be recrystallized from 95% ethanol to yield a nearly white product with a melting point of 126–127.5 °C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H7NO3 | CID 5367122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2-Nitrocinnamaldehyde 97 66894-06-2 [sigmaaldrich.com]

- 4. 2 -Nitrocinnamaldehyde for synthesis 1466-88-2 [sigmaaldrich.com]

- 5. Cinnamaldehydes | Fisher Scientific [fishersci.com]

- 6. This compound(66894-06-2)IR [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 2-Nitrocinnamaldehyde (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Nitrocinnamaldehyde, focusing on its melting point and solubility. This document outlines these characteristics in a structured format and includes experimental protocols for their determination, aimed at professionals in research and drug development.

Physical Properties of this compound

This compound, also known as trans-3-(2-Nitrophenyl)-2-propenal, is a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Notes |

| Appearance | Pale yellow to yellow-brown crystalline powder or solid. | |

| Melting Point | 124 - 129 °C[1][2] | The melting point is a range, indicative of the transition from solid to liquid phase. |

| Solubility | ||

| Water | Insoluble / Slightly Soluble[2] | |

| Methanol | Soluble |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.

Methodology: Capillary Tube Method

This is a common and effective method for determining the melting point of a crystalline solid.

-

Sample Preparation:

-

A small amount of dry this compound powder is placed on a clean, dry surface.

-

The open end of a glass capillary tube is pressed into the powder.

-

The capillary tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. A sample height of 1-2 mm is sufficient.[1][2]

-

-

Apparatus Setup:

-

The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

-

This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., a Mel-Temp).

-

-

Measurement:

-

The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]

-

For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

-

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Methodology: Shake-Flask Method

The shake-flask method is a widely used and accurate technique for determining the equilibrium solubility of a compound.[5]

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask.

-

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[5] The presence of undissolved solid is necessary to confirm saturation.[5]

-

-

Sample Separation:

-

Once equilibrium is achieved, the solution is allowed to stand to let the excess solid settle.

-

A sample of the supernatant is carefully removed, typically using a syringe fitted with a filter to separate the dissolved solute from any remaining solid particles.

-

-

Quantification:

-

The concentration of this compound in the filtered solution is determined using a suitable analytical method. A common approach is gravimetric analysis:

-

A known volume of the filtrate is placed in a pre-weighed container.

-

The solvent is evaporated, typically in an oven at a temperature below the compound's decomposition point.

-

The container with the solid residue is weighed, and the mass of the dissolved solid is calculated.[6]

-

-

Solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Visualized Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 2-Nitrocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocinnamaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally published spectra, this guide combines data from analogous compounds with predicted spectroscopic values to offer a detailed characterization. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.8 | d | ~7.5 | Aldehydic H |

| ~8.2 | d | ~8.0 | Ar-H (ortho to NO₂) |

| ~7.8 | d | ~16.0 | Vinylic H (beta to C=O) |

| ~7.7 | t | ~7.5 | Ar-H |

| ~7.6 | t | ~7.5 | Ar-H |

| ~7.5 | dd | ~16.0, ~7.5 | Vinylic H (alpha to C=O) |

| ~7.9 | d | ~7.5 | Ar-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~193.5 | C=O (Aldehyde) |

| ~150.0 | C-NO₂ |

| ~145.0 | Vinylic CH (beta to C=O) |

| ~134.0 | Aromatic CH |

| ~131.0 | Aromatic C (ipso to vinyl) |

| ~130.0 | Aromatic CH |

| ~129.0 | Vinylic CH (alpha to C=O) |

| ~128.0 | Aromatic CH |

| ~125.0 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1700-1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1625 | Medium | C=C stretch (alkene) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~970 | Strong | Out-of-plane C-H bend (trans-alkene) |

| ~750 | Strong | Out-of-plane C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | High | [M-H]⁺ |

| 148 | Moderate | [M-CHO]⁺ |

| 131 | Moderate | [M-NO₂]⁺ |

| 103 | Moderate | [C₈H₇]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): As this compound is a solid, several methods can be employed:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Synthesis of 2-Nitrocinnamaldehyde: History, Discovery, and Modern Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamaldehyde, a key organic intermediate, serves as a vital precursor in the synthesis of various heterocyclic compounds, notably indoles, and is instrumental in the development of pharmacologically active molecules. Its synthesis has been a subject of study for over a century, evolving from classical nitration and condensation reactions to more refined methodologies. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, presenting detailed experimental protocols for its principal preparation routes and summarizing key quantitative data for comparative analysis.

Introduction and Historical Context

The synthesis of this compound is historically rooted in the late 19th century, a period of foundational advancements in organic chemistry. The two primary strategies for its creation emerged from landmark reactions: the direct nitration of an existing aromatic structure and the construction of the carbon backbone through a condensation reaction.

The earliest preparations can be traced back to the pioneering work on aldol-type reactions. The Claisen-Schmidt condensation , independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, established the base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen. This reaction formed the theoretical basis for synthesizing this compound from 2-nitrobenzaldehyde and acetaldehyde. An early preparation using this condensation method was documented by Baeyer and Drewsen in 1883.[1]

Concurrently, methods involving the direct functionalization of cinnamaldehyde were explored. The direct nitration of cinnamaldehyde was found to yield a mixture of ortho- and para-isomers, with the ortho-isomer being the desired product.[1] A significant refinement, which avoids the formation of the para isomer, involves the nitration of cinnamaldehyde in a medium of acetic anhydride; this procedure forms the basis of a well-documented method in Organic Syntheses.[1] These two distinct approaches—building the molecule via condensation or modifying a precursor via nitration—remain the cornerstones of this compound synthesis today.

Principal Synthetic Routes

There are two major, well-established routes for the laboratory and industrial synthesis of this compound.

Route 1: Electrophilic Nitration of Cinnamaldehyde This method involves the direct nitration of the benzene ring of cinnamaldehyde. To selectively obtain the ortho-product (this compound) and avoid the formation of the para-isomer, the reaction is typically carried out by treating cinnamaldehyde with a mixture of nitric acid and acetic acid in acetic anhydride at low temperatures.[1] The yields for this method are generally in the range of 36-46%.[1]

Route 2: Claisen-Schmidt Condensation This approach involves the base-catalyzed condensation of 2-nitrobenzaldehyde with acetaldehyde.[1] In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, conjugated this compound. This method is a classic example of forming the molecule's core carbon-carbon double bond.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound and its primary synthesis routes.

| Parameter | Route 1: Nitration of Cinnamaldehyde | Route 2: Claisen-Schmidt Condensation |

| Starting Materials | Cinnamaldehyde, Nitric Acid, Acetic Anhydride | 2-Nitrobenzaldehyde, Acetaldehyde |

| Typical Yield | 36 - 46%[1] | Varies; often moderate to high |

| Product Purity | High, after recrystallization | High, after recrystallization |

| Key Conditions | 0-5 °C[1] | Base catalyst (e.g., NaOH), Room Temp. |

Physical and Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 124 - 129 °C |

Detailed Experimental Protocols

Protocol for Route 1: Nitration of Cinnamaldehyde

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

-

Cinnamaldehyde (freshly distilled, 55.5 g, 0.42 mol)

-

Acetic anhydride (225 mL)

-

Concentrated nitric acid (18 mL)

-

Glacial acetic acid (50 mL)

-

20% Hydrochloric acid

-

95% Ethanol (for recrystallization)

-

1-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel, ice-salt bath.

Procedure:

-

Set up the 1-L three-necked flask with the mechanical stirrer and dropping funnel in an ice-salt bath.

-

Add the freshly distilled cinnamaldehyde (55.5 g) and acetic anhydride (225 mL) to the flask.

-

Stir the mixture and allow it to cool to a temperature between 0-5 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (18 mL) to glacial acetic acid (50 mL).

-

Slowly add the nitrating mixture to the cinnamaldehyde solution via the dropping funnel over a period of 3-4 hours. It is critical to maintain the reaction temperature below 5 °C throughout the addition.

-

Once the addition is complete, allow the mixture to warm slowly to room temperature.

-

Stopper the flask and let the reaction mixture stand for 2 days.

-

After 2 days, cool the solution in an ice bath. Cautiously add 20% hydrochloric acid until a precipitate begins to form. The hydrolysis of acetic anhydride is exothermic and requires careful cooling.

-

Once precipitation starts, stop the acid addition and allow the mixture to cool in an ice bath or refrigerator until precipitation is complete.

-

Collect the pale-yellow needles of this compound by vacuum filtration on a Büchner funnel.

-

Wash the crystals with cold water and allow them to air dry. The typical yield of the crude product is ~24 g.

-

Further product can be obtained from the mother liquor by the cautious addition of water.

-

For purification, the crude product can be recrystallized from 95% ethanol to yield nearly white needles with a melting point of 126–127.5 °C. The final combined yield is typically 27–34 g (36–46%).

Protocol for Route 2: Claisen-Schmidt Condensation

This is a representative protocol based on the principles of the Claisen-Schmidt condensation reaction.

Materials:

-

2-Nitrobenzaldehyde (15.1 g, 0.10 mol)

-

Acetaldehyde (5.3 mL, ~4.2 g, 0.095 mol)

-

Ethanol (100 mL)

-

10% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Erlenmeyer flask, magnetic stirrer.

Procedure:

-

Dissolve 2-Nitrobenzaldehyde (15.1 g) in ethanol (100 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to approximately 10-15 °C.

-

Slowly add the acetaldehyde (5.3 mL) to the stirred solution.

-

While maintaining stirring and cooling, add 10% aqueous sodium hydroxide solution dropwise. A color change and the formation of a precipitate should be observed.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to stir at room temperature for an additional 2-3 hours.

-

After the reaction period, pour the mixture into a beaker containing 200 mL of cold deionized water with stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any residual base and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Visualizations of Workflows and Relationships

Diagram of Synthetic Pathways and Applications

The following diagram illustrates the two main synthetic routes to this compound and its subsequent conversion into other valuable chemical intermediates.

Experimental Workflow for Route 1 (Nitration)

This diagram details the step-by-step laboratory workflow for the synthesis of this compound via the nitration of cinnamaldehyde.

References

In-Depth Technical Guide to the Fundamental Chemistry of 2-Nitrocinnamaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamaldehyde, an organic aromatic compound, and its derivatives represent a versatile class of molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental chemistry of these compounds, including their synthesis, reactivity, and spectroscopic properties. Furthermore, it delves into their diverse biological activities, supported by quantitative data, and elucidates their mechanisms of action through key signaling pathways. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and application in the field.

Introduction

This compound ((2E)-3-(2-nitrophenyl)prop-2-enal) is a pale yellow crystalline powder with the chemical formula C₉H₇NO₃.[1][2] Its structure, characterized by a nitro group at the ortho position of the phenyl ring conjugated with an α,β-unsaturated aldehyde, imparts unique chemical reactivity and a broad spectrum of biological activities.[1] This guide aims to be a core resource for professionals in drug discovery and development, offering an in-depth exploration of the chemistry and biological significance of this compound and its derivatives.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification, characterization, and application in further synthesis and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 124-129 °C | [1][2] |

| Solubility | Slightly soluble in water | [1] |

| CAS Number | 1466-88-2 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.68 (d, J = 7.8 Hz, 1H, CHO), 8.10 (d, J = 8.2 Hz, 1H, Ar-H), 7.95-7.85 (m, 2H, Ar-H), 7.75-7.65 (m, 2H, Ar-H, CH=CH), 6.88 (dd, J = 16.0, 7.8 Hz, 1H, CH=CH) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 194.4, 153.1, 148.5, 134.0, 131.2, 129.5, 128.7, 125.0, 122.0 |

| Infrared (IR) (KBr, cm⁻¹) | 3100-3000 (C-H aromatic), 2830-2700 (C-H aldehyde), 1685-1660 (C=O stretch, α,β-unsaturated), 1625-1600 (C=C stretch), 1520-1510 (NO₂ asymmetric stretch), 1350-1340 (NO₂ symmetric stretch) |

| Mass Spectrometry (EI) | m/z (%): 177 (M⁺, 100), 148, 131, 103, 77 |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized through several methods, with the direct nitration of cinnamaldehyde being a common approach.

Experimental Protocol: Synthesis of this compound

-

Materials: Cinnamaldehyde, acetic anhydride, concentrated nitric acid, glacial acetic acid, hydrochloric acid (20%), ethanol (95%).

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, dissolve 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde in 225 ml of acetic anhydride.

-

Cool the flask in an ice-salt mixture to 0–5 °C.

-

Slowly add a solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid through the dropping funnel over 3–4 hours, maintaining the temperature below 5 °C with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and let it stand for 2 days.

-

Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the light-yellow needles by vacuum filtration and dry them in the air.

-

The product can be recrystallized from 95% ethanol. The expected yield is 36–46%.[1]

-

Synthesis of this compound Derivatives

The most common method for synthesizing derivatives of this compound is the Claisen-Schmidt condensation , an aldol condensation between this compound and a ketone or another aldehyde.

Experimental Protocol: General Claisen-Schmidt Condensation

-

Materials: this compound, an appropriate ketone (e.g., acetophenone), ethanol, sodium hydroxide solution (10%).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the ketone in ethanol in a flask.

-

Add a catalytic amount of 10% sodium hydroxide solution and stir the mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, the product often precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization.

-

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups: the nitro group, the α,β-unsaturated aldehyde, and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents like sodium borohydride in the presence of a transition metal catalyst, or iron in acidic medium.[3][4] This transformation is a key step in the synthesis of various heterocyclic compounds. For instance, electrochemical reduction can yield quinoline N-oxides.[5]

-

Oxidation of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid (2-nitrocinnamic acid) using oxidizing agents like pyridinium chlorochromate.[6][7] This derivative is a precursor for indole synthesis via the Baeyer-Emmerling indole synthesis.[6]

-

Reactions of the α,β-Unsaturated System: The conjugated double bond can undergo various addition reactions. For example, it can participate in cycloaddition reactions, such as [2+2] cycloadditions with nitroalkenes, to form four-membered rings.[8][9][10]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although this is less common than reactions at the other functional groups.[11]

Biological Activities and Applications in Drug Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their wide range of biological activities.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Table 3: Anticancer Activity of Selected this compound Derivatives

| Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | MCF-7 | 178 | [12] |

| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one | MCF-7 | 118.20 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.[14][15][16]

-

Antimicrobial Activity

This compound and its derivatives have shown potent activity against a range of bacteria, including pathogenic strains. Their mechanism of action often involves the inhibition of biofilm formation and interference with bacterial virulence factors.

Table 4: Antimicrobial Activity of this compound

| Organism | Activity | Reference |

| Vibrio anguillarum | Interferes with biofilm formation and quorum sensing | [17] |

| Streptococcus pyogenes | Active against biofilms | [17] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

-

Principle: This method tests the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the compound is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition.[18]

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

Uniformly swab the inoculum onto a Mueller-Hinton agar plate.

-

Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the sensitivity of the bacteria to the compound.[19][20][21]

-

Mechanism of Action: Signaling Pathways

The biological effects of this compound and its derivatives are often mediated by their interaction with and modulation of critical cellular signaling pathways.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation and survival. Some cinnamaldehyde derivatives have been shown to inhibit the STAT3 pathway.

-

Mechanism: These compounds can directly bind to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis.[22][23] A cinnamaldehyde derivative, CB-PIC, has been shown to suppress STAT3 signaling in chemo-resistant cancer cells.[22] Another study demonstrated that cinnamaldehyde can reverse the activation of the JAK2-STAT1/STAT3 pathway induced by advanced glycation end products.[24]

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Modulation of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and immune responses. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Cinnamaldehyde and its derivatives have been identified as inhibitors of NF-κB activation.[25]

-

Mechanism: These compounds can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB. They achieve this by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[26][27][28]

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

Interference with MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Cinnamaldehyde has been shown to influence the MAPK pathway.

-

Mechanism: Cinnamaldehyde can activate the phosphatidylinositol 3-kinase (PI3K) and MAPK pathways, leading to increased secretion of vascular endothelial growth factor (VEGF) and promoting angiogenesis.[29][30] Conversely, some derivatives have been shown to inhibit the MAPK pathway, contributing to their anti-inflammatory effects.[31][32]

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Conclusion

This compound and its derivatives constitute a class of compounds with significant synthetic versatility and a rich pharmacological profile. Their straightforward synthesis, coupled with the potential for diverse chemical modifications, makes them an attractive scaffold for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities, mediated through the modulation of key cellular signaling pathways, highlight their potential in addressing critical unmet medical needs. This technical guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this promising class of molecules. Further investigations into their structure-activity relationships and in vivo efficacy are warranted to translate their preclinical promise into clinical applications.

References

- 1. japsonline.com [japsonline.com]

- 2. 2 -Nitrocinnamaldehyde for synthesis 1466-88-2 [sigmaaldrich.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Kinetics and mechanism of oxidation of aliphatic aldehydes by pyridinium bromochromate | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Cycloaddition - Wikipedia [en.wikipedia.org]

- 10. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. mdpi.com [mdpi.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. Chalcone synthesis, properties and medicinal applications: a review [ouci.dntb.gov.ua]

- 18. asm.org [asm.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. woah.org [woah.org]

- 22. Cinnamaldehyde derivative (CB-PIC) sensitizes chemo-resistant cancer cells to drug-induced apoptosis via suppression of MDR1 and its upstream STAT3 and AKT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 30. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. | Semantic Scholar [semanticscholar.org]

- 32. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of 2-Nitrocinnamaldehyde's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamaldehyde, a derivative of cinnamaldehyde, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, characterized by a nitro-substituted phenyl ring attached to a propenal moiety, gives rise to specific electronic and conformational properties that are crucial for its reactivity and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful lens through which to investigate the molecular intricacies of such compounds at an atomic level. This in-depth technical guide delineates the theoretical examination of the molecular structure of this compound, focusing on its optimized geometry, vibrational frequencies, and the computational methodologies employed in such studies. The information presented herein is a synthesis of established computational protocols and data from theoretical investigations of closely related molecules, providing a robust framework for understanding this compound.

Computational Methodology

The theoretical data presented in this guide is based on a standard and widely accepted computational protocol rooted in Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocols: Computational Details

The geometry optimization and subsequent vibrational frequency calculations are typically performed using the Gaussian suite of programs. A common and effective approach involves the following:

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed. This functional has demonstrated reliability in predicting the molecular structures and vibrational spectra of organic compounds.

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and pi-conjugated systems.

-

Geometry Optimization: The molecular structure of this compound is optimized to a local minimum on the potential energy surface without any geometric constraints. The convergence criteria are typically set to the default values of the software.

-

Vibrational Analysis: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman intensities, which are invaluable for interpreting experimental spectra.

The logical workflow for these theoretical calculations is depicted in the diagram below.

Results and Discussion

Molecular Geometry

The optimized molecular geometry of this compound reveals a largely planar structure, which facilitates electronic conjugation between the aromatic ring, the vinyl group, and the aldehyde functional group. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, as determined by DFT calculations on analogous structures, are summarized in the tables below. The atom numbering scheme is presented in the following diagram.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) | Description |

| C1-C2 | 1.40 | Aromatic C-C bond |

| C2-N7 | 1.47 | Bond between ring and nitro group |

| N7-O8 | 1.22 | Nitro group N-O bond |

| C1-C10 | 1.48 | Bond connecting ring and side chain |

| C10=C11 | 1.34 | Vinylic double bond |

| C11-C(O) | - | (Data not available) |

| C=O | 1.22 | Carbonyl double bond |

| C-H (aro) | 1.08 | Aromatic C-H bond |

| C-H (ald) | 1.11 | Aldehydic C-H bond |

Table 2: Selected Optimized Bond Angles (°)

| Angle | Value (°) | Description |

| C1-C2-N7 | 118.5 | Angle of nitro group on the ring |

| O8-N7-O9 | 125.0 | Nitro group internal angle |

| C2-C1-C10 | 121.0 | Angle of side chain on the ring |

| C1-C10=C11 | 126.0 | Angle in the propenal chain |

| C10=C11-C(O) | - | (Data not available) |

| H-C=O | 120.0 | Angle in the aldehyde group |

Table 3: Selected Optimized Dihedral Angles (°)

| Dihedral Angle | Value (°) | Description |

| C6-C1-C2-N7 | 180.0 | Planarity of the nitro group with the ring |

| C2-C1-C10=C11 | 180.0 | Trans configuration of the side chain |

| C1-C10=C11-C(O) | - | (Data not available) |

Note: The presented geometric parameters are based on theoretical calculations for 2-nitrobenzaldehyde and cinnamaldehyde and are expected to be representative for this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to assign and interpret experimental IR and Raman spectra. The vibrational modes of this compound can be broadly categorized into those associated with the 2-nitrophenyl group and those of the propenal side chain.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H stretching |

| ~2850, ~2750 | Weak | Aldehydic C-H stretching (Fermi resonance) |

| ~1700 | Strong | C=O stretching of the aldehyde group |

| ~1625 | Medium | C=C stretching of the vinyl group |

| ~1580, ~1470 | Medium | Aromatic C=C stretching |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1345 | Strong | Symmetric NO₂ stretching |

| ~1200 | Medium | In-plane C-H bending |

| ~970 | Strong | Out-of-plane C-H bending (trans-vinylic) |

| ~850 | Medium | C-N stretching |

| ~750 | Strong | Out-of-plane C-H bending (aromatic) |

Note: Frequencies are approximate and based on DFT calculations for 2-nitrobenzaldehyde and cinnamaldehyde. Actual values for this compound may vary slightly.

Conclusion

This technical guide has outlined the theoretical approach to studying the molecular structure of this compound. Through the application of Density Functional Theory, it is possible to obtain detailed insights into the molecule's three-dimensional geometry and its vibrational properties. The data presented, derived from closely related structures, provides a solid foundation for understanding the conformational preferences, bond characteristics, and spectroscopic signatures of this compound. Such theoretical investigations are indispensable for researchers in the fields of chemistry and drug development, as they provide a rational basis for understanding molecular behavior and for the design of novel molecules with desired properties. Further experimental and theoretical work specifically on this compound would be beneficial to refine the data presented in this guide.

The Multifaceted Therapeutic Potential of 2-Nitrocinnamaldehyde and Its Analogs: A Technical Review

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to cinnamaldehyde derivatives. Among these, 2-nitrocinnamaldehyde and its analogs have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth review of the current state of research on these molecules, summarizing their synthesis, biological effects, and mechanisms of action to support ongoing and future drug discovery efforts.

Synthesis of this compound Analogs

The primary route for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2] This robust and versatile reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone or another aldehyde. In the context of this compound analogs, this typically involves the reaction of 2-nitrobenzaldehyde with various acetophenones or other aldehydes to yield the corresponding chalcone-like structures.[3][4]

Biological Activities: A Spectrum of Therapeutic Promise

Research has unveiled a wide array of biological activities for this compound and its analogs, positioning them as candidates for development in multiple therapeutic areas. These activities include anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, certain analogs have shown potent activity against MCF-7 breast cancer cells.[3][4] The mechanism of action is believed to involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial and Antibiofilm Activity

This compound and its analogs have exhibited significant antimicrobial properties against a range of pathogens. This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antibiofilm effects.[5] The ability to inhibit biofilm formation is particularly noteworthy, as biofilms are a major contributor to antibiotic resistance and persistent infections.

Anti-inflammatory Effects

The anti-inflammatory potential of cinnamaldehyde derivatives is linked to their ability to modulate key inflammatory pathways. Cinnamaldehyde has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6][7] This modulation of inflammatory signaling suggests potential applications in the treatment of various inflammatory conditions.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of this compound and its analogs, the following tables summarize the available quantitative data from the literature.

Table 1: Anticancer Activity of this compound Analogs (IC50 Values)

| Compound/Analog | Cancer Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |

| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one (9) | MCF-7 | 178 | [3][4] | |

| 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one (10) | MCF-7 | 376 | [3][4] | |

| 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one (11) | MCF-7 | >500 | [3][4] | |

| 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one (12) | MCF-7 | 118.20 | [3][4] | |

| (2E,4E)-5-phenyl-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one (3e) | Caco-2 | 32.19 ± 3.92 | [8] | |

| 5-Fluorouracil | Caco-2 | 33.12 ± 1.45 | [8] | |

| Hybrid compound 7c | A549 | 5.24 | [9] | |

| Hybrid compound 7c | Hela | 0.19 | [9] | |

| Hybrid compound 7c | SGC7901 | 0.41 | [9] |

Table 2: Antimicrobial Activity of Cinnamaldehyde Analogs (MIC Values)

| Compound/Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4-Nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) | 100 | [5] |

| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | [5] |

| 4-Chloro-cinnamaldehyde | Uropathogenic E. coli (UPEC) | 200 | [5] |

| 4-Fluoro-cinnamaldehyde | Uropathogenic E. coli (UPEC) | 200 | [5] |

| trans-Cinnamaldehyde | Uropathogenic E. coli (UPEC) | >400 | [5] |

| This compound | Candida albicans | ≥ 100 (minor activity) | [10] |

| 4-Nitrocinnamaldehyde | Candida albicans | 50-100 | [10] |

| 4-Bromocinnamaldehyde | Acinetobacter baumannii ATCC 19606 | 32 | [11] |

| 2,4-Dichlorocinnamaldehyde | Acinetobacter baumannii ATCC 19606 | 64 | [11] |

| 2,4-Dichlorocinnamaldehyde | MRSA ATCC 43300 | 64 | [11] |

Key Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with critical intracellular signaling pathways. Two of the most relevant pathways are the NF-κB and PI3K/AKT pathways.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound and its analogs, detailed experimental protocols for key assays are provided below.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel cinnamaldehyde analogs.

Synthesis of this compound Analogs via Claisen-Schmidt Condensation

Materials:

-

Substituted 2-nitrobenzaldehyde (1.0 eq)

-

Appropriate ketone (e.g., substituted acetophenone) (1.0 eq)

-

Base catalyst (e.g., NaOH or KOH)

-

Solvent (e.g., ethanol or methanol)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted 2-nitrobenzaldehyde and the ketone in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of the base catalyst to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified period (typically a few hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure analog.

MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound analog and incubate for the desired time (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, untreated cells).

-